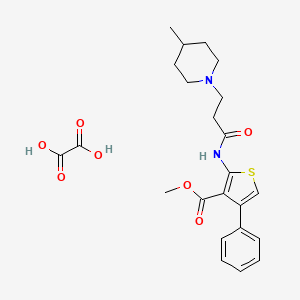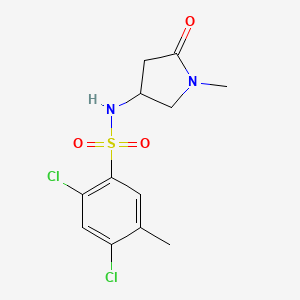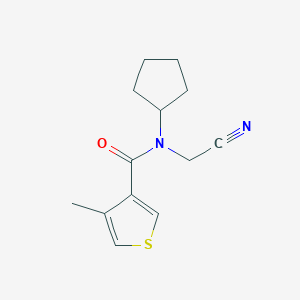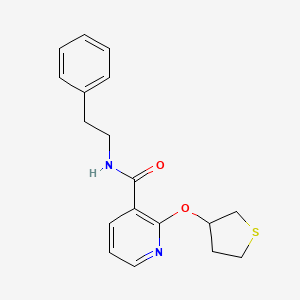
Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate is a complex organic compound that features a thiophene ring substituted with a phenyl group, a carboxylate ester, and an amide linkage to a piperidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, using a phenylboronic acid and a halogenated thiophene derivative.
Formation of the Amide Linkage: The amide linkage is formed by reacting the carboxylic acid derivative of the thiophene with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Gewald reaction and Suzuki-Miyaura coupling, and large-scale esterification and salt formation processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or arylated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology
Medicine
Due to its structural features, this compound may exhibit pharmacological activity, such as acting as a ligand for certain receptors or enzymes. Research is ongoing to explore its potential therapeutic uses.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The exact mechanism of action depends on the specific biological target. Generally, the compound may interact with receptors or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring can enhance binding affinity and selectivity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate: Lacks the oxalate salt form, potentially altering its solubility and bioavailability.
4-Phenylthiophene-3-carboxylate derivatives: Similar core structure but different substituents, affecting their chemical and biological properties.
Uniqueness
The combination of a thiophene ring, phenyl group, and piperidine moiety in this specific arrangement is unique, providing a distinct set of chemical and biological properties. The oxalate salt form may enhance its solubility and stability, making it more suitable for certain applications.
Propiedades
IUPAC Name |
methyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S.C2H2O4/c1-15-8-11-23(12-9-15)13-10-18(24)22-20-19(21(25)26-2)17(14-27-20)16-6-4-3-5-7-16;3-1(4)2(5)6/h3-7,14-15H,8-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPOOJREXMDOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)


![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2819047.png)
![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)
![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2819057.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)
![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)


![N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2819062.png)
![3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)
